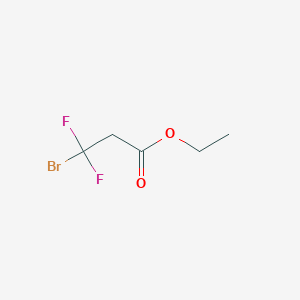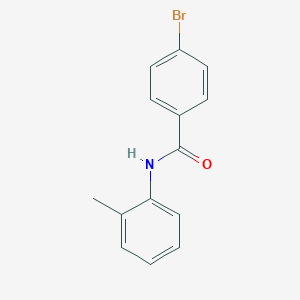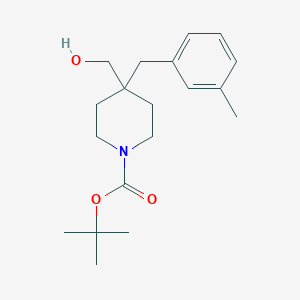
2-Nitroso-1,2,3,4-tetrahydroisoquinoline
概要
説明
2-Nitroso-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 162.19 . It is part of the isoquinoline alkaloids, a large group of natural products, and forms an important class known as 1,2,3,4-tetrahydroisoquinolines (THIQ) . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines involves a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The InChI code for 2-Nitroso-1,2,3,4-tetrahydroisoquinoline is 1S/C9H10N2O/c12-10-11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 .Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinolines are synthesized by Pictet-Spengler reaction of N-tosyl-phenethylamine with aldehydes under mild reaction conditions using Lewis acids or Brønsted acids as catalysts .Physical And Chemical Properties Analysis
The physical form of 2-Nitroso-1,2,3,4-tetrahydroisoquinoline is a powder, and it is stored at a temperature of 4 degrees Celsius . The molecular weight is 162.19 g/mol .科学的研究の応用
Antiproliferative Tubulin Inhibitors
- Application : 2-Nitroso-1,2,3,4-tetrahydroisoquinoline serves as a reagent in the preparation of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides , which exhibit antiproliferative activity by inhibiting tubulin function .
Antibacterial Properties
- Results : It showed antibacterial effects against eight pathogenic bacterial strains , with notable susceptibility against Staphylococcus species .
C(1)-Functionalization Reactions
Safety and Hazards
将来の方向性
While specific future directions for 2-Nitroso-1,2,3,4-tetrahydroisoquinoline are not mentioned in the retrieved papers, it’s worth noting that 1,2,3,4-tetrahydroisoquinolines are a focus of ongoing research due to their diverse biological activities . They are being studied for their potential applications in treating various diseases, including neurodegenerative disorders .
作用機序
Target of Action
2-Nitroso-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products known as isoquinoline alkaloids . These compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiqs, in general, are known to interact with their targets through various mechanisms, leading to changes in cellular functions
Biochemical Pathways
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders This suggests that they may affect multiple biochemical pathways, leading to downstream effects
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that 2-Nitroso-1,2,3,4-tetrahydroisoquinoline may have similar effects.
特性
IUPAC Name |
2-nitroso-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-10-11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAWVSWBUWHPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)

![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)

![Carbamic acid, [(1S)-1-methyl-3-(methylamino)-3-oxopropyl]-, 1,1-](/img/structure/B172131.png)






